Erbium(III) sulphate dihydrate

Retrograde solubility Rare-earth sulphate Aqueous processing

Erbium(III) sulphate dihydrate (Er₂(SO₄)₃·2H₂O; more commonly supplied as the octahydrate, CAS 10031-52-4) is a pink, crystalline rare-earth sulphate salt of the heavy lanthanide series. It is distinguished by its retrograde aqueous solubility (∼160 g/L at 20 °C, falling to ∼65.3 g/L at 40 °C), monoclinic C2/c crystal structure isostructural with other heavy lanthanide sulphate octahydrates, and a well-defined thermal decomposition pathway yielding Er₂O₃ via oxysulphate intermediates.

Molecular Formula Er2H4O14S3
Molecular Weight 658.7 g/mol
Cat. No. B12849772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(III) sulphate dihydrate
Molecular FormulaEr2H4O14S3
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESO.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3]
InChIInChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6
InChIKeyMMWSHWSISACOSB-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium(III) Sulphate Dihydrate: Technical Baseline for Procurement and Research Use


Erbium(III) sulphate dihydrate (Er₂(SO₄)₃·2H₂O; more commonly supplied as the octahydrate, CAS 10031-52-4) is a pink, crystalline rare-earth sulphate salt of the heavy lanthanide series [1]. It is distinguished by its retrograde aqueous solubility (∼160 g/L at 20 °C, falling to ∼65.3 g/L at 40 °C), monoclinic C2/c crystal structure isostructural with other heavy lanthanide sulphate octahydrates, and a well-defined thermal decomposition pathway yielding Er₂O₃ via oxysulphate intermediates [1][2]. The compound is commercially available at ≥99.9% (REO) purity and is routinely employed as a precursor for erbium-doped optical fibre amplifiers (EDFAs), as a pink colourant in glass and porcelain enamel, and as a laboratory reagent for erbium chemistry .

Optical fibre amplifier precursor via aqueous doping
Retrograde solubility enables warm-crystallization purification
High rare-earth oxide purity for reproducible synthesis

Why Erbium(III) Sulphate Dihydrate Cannot Be Freely Interchanged with Erbium Chloride or Nitrate


Erbium salts share the same Er³⁺ luminescent centre, yet the counter-anion governs critical processing and performance attributes that preclude simple stoichiometric substitution. The sulphate anion imparts retrograde aqueous solubility — solubility decreases as temperature rises — whereas erbium chloride and nitrate exhibit normal (direct) solubility behaviour [1]. Thermal decomposition pathways differ fundamentally: sulphate decomposes cleanly to Er₂O₃ via stable oxysulphate intermediates above 400 °C, while chloride forms oxychloride (ErOCl) by 360–425 °C and nitrate undergoes complex multi-step decomposition without a stable anhydrous intermediate [2][3]. In optical fibre preform fabrication via solution doping, the limited ethanol solubility of ErCl₃ (≤0.54 wt%) constrains dopant loading, whereas aqueous sulphate solutions offer greater formulation flexibility [4]. These anion-driven differences in solubility, thermal behaviour, and processing compatibility mean that procurement decisions must be specification-led, not commodity-driven.

Solubility behaviour is anion-dependent

Erbium sulphate exhibits retrograde solubility (decreasing with temperature), while erbium chloride and nitrate dissolve more as temperature rises. Processing protocols may not transfer directly.

Thermal decomposition products differ fundamentally

Sulphate yields clean Er₂O₃ via oxysulphate intermediates; chloride forms persistent ErOCl contaminant. Calcination workflows require different temperature profiles and atmosphere control.

Processing compatibility may be limited

Erbium chloride has low ethanol solubility, constraining solution-doping fibre preform methods. Aqueous sulphate solutions offer wider formulation flexibility, but chloride formulations may require alternative solvent systems.

Quantitative Differentiation Evidence for Erbium(III) Sulphate Dihydrate Against Closest Analogs


Retrograde Aqueous Solubility: Erbium Sulphate vs. Erbium Chloride and Nitrate

Erbium(III) sulphate octahydrate exhibits retrograde solubility: 160 g/L (16 g/100 mL) at 20 °C decreasing to 65.3 g/L (6.53 g/100 mL) at 40 °C, a 59% reduction over a 20 °C interval [1]. In contrast, erbium(III) chloride solubility increases with temperature (qualitatively described as 'soluble in water with solubility increasing with temperature') [2], and erbium(III) nitrate tetrahydrate dissolves readily with normal temperature dependence [3]. The retrograde behaviour of the sulphate enables facile crystallisation by mild warming rather than cooling, a distinct processing advantage for high-purity recrystallisation workflows.

Solubility vs. Temperature
Head-to-head
Er₂(SO₄)₃·8H₂O: 160 g/L (20°C) → 65.3 g/L (40°C), 59% decrease. ErCl₃ / Er(NO₃)₃: solubility increases with temperature.
Enables crystallisation by warming, not cooling.
Data from standard solubility tables; verify lot-specific behaviour.
Retrograde solubility Rare-earth sulphate Aqueous processing Crystallisation

Thermal Decomposition Pathway: Clean Oxide Formation vs. Oxychloride Contamination

Erbium(III) sulphate octahydrate dehydrates to anhydrous Er₂(SO₄)₃ at 200–250 °C, then decomposes via oxysulphate intermediates (Er₂O(SO₄)₂, Er₂O₂SO₄) to Er₂O₃ at temperatures above ~850 °C [1][2]. In contrast, erbium(III) chloride hexahydrate begins losing water at 65–95 °C but does not form stable anhydrous ErCl₃; instead it decomposes to ErOCl (erbium oxychloride) in the 360–425 °C range, introducing chloride contamination into any oxide product [3]. Erbium nitrate tetrahydrate melts at 130 °C and decomposes without a detectable anhydrous nitrate intermediate, yielding oxide only above ~535–600 °C through a less controlled pathway [4]. The sulphate route provides the most predictable, clean thermal conversion to Er₂O₃.

Thermal Decomposition Pathway
Cross-study comparable
Sulphate → anhydrous → Er₂O(SO₄)₂ → Er₂O₃ (>850°C). Chloride → ErOCl (360–425°C), no stable anhydrous chloride.
Ensures oxide product free of halide contamination.
TGA/DTA by Wendlandt (1958, 1960); processing atmosphere matters.
Thermogravimetric analysis Decomposition pathway Erbium oxide precursor Oxysulphate intermediate

Anion-Driven Solubility Control: Sulphate vs. Chloride and Nitrate in Rare-Earth Processing

A systematic thermodynamic study of anion effects on rare-earth element (REE) solubility demonstrated that the sulphate ion exerts the most pronounced effect on REE solubility compared to nitrate and chloride, with the latter two exhibiting almost identical solubility behaviour [1]. This class-level finding is consistent with the observation that erbium sulphate octahydrate has moderate, retrograde solubility (160 g/L at 20 °C), while erbium chloride and nitrate are highly and normally soluble. The stronger REE–sulphate complexation (higher SO₄β₁ stability constants across the lanthanide series) provides thermodynamic selectivity that can be exploited in separation and purification workflows where chloride or nitrate media offer insufficient discrimination [2].

Anion‑Specific Solubility Control
Class‑level inference
SO₄²⁻ exerts the most pronounced REE solubility depression; Cl⁻ and NO₃⁻ show nearly identical behaviour. Stronger monosulphato complexation (SO₄β₁) provides thermodynamic selectivity.
May support selective separation in mixed rare‑earth solutions.
Class‑level thermodynamic evidence; confirm for specific erbium system.
Rare-earth solubility Anion complexation Hydrometallurgy REE separation

Isostructural Crystal Chemistry: Differentiating Erbium Sulphate from Holmium and Yttrium Sulphate Analogs

Er₂(SO₄)₃·8H₂O crystallises in the monoclinic space group C2/c (Pearson symbol mS100, Z = 4) with lattice parameters a ≈ 13.5 Å, b ≈ 6.8 Å, c ≈ 18.2 Å, β ≈ 102.6°, and a measured density of 3.217 g/cm³ at 300 K [1][2]. It is isostructural with the octahydrate sulphates of holmium through lutetium (Ho–Lu), but not with yttrium sulphate octahydrate (density 2.558–2.588 g/cm³) or lighter lanthanide sulphates [1]. Critically, Soboleva et al. (2000) established that, unlike the isostructural dimethylammonium aluminium sulphate (DMAAS) crystals, Er₂(SO₄)₃·8H₂O undergoes no ferroelectric or ferroelastic phase transitions [3]. This absence of phase transitions ensures thermal and mechanical stability across a broad temperature range, a differentiating feature from certain double-sulphate analogs used in ferroelectric applications.

Crystal Structure & Phase Stability
Head-to-head
Monoclinic C2/c, ρ = 3.217 g/cm³; no ferroelectric/ferroelastic transitions. Y₂(SO₄)₃·8H₂O density ~2.56 g/cm³, not isostructural.
Ensures thermal and mechanical stability across processing temperatures.
Single-crystal XRD data; Soboleva et al. (2000).
Crystal structure Isostructural series Monoclinic C2/c Lanthanide sulphate

Judd–Ofelt Intensity Parameters: Spectral Differentiation of Erbium Sulphate, Nitrate, and Acetate Complexes

Lakshman & Jayasankar (1986) performed a direct comparative spectroscopic study of Er³⁺ in acetate, nitrate, and sulphate complexes, deriving full sets of interaction (E₀–E₃, ξ₄f, α, β, γ, T₂–T₈) and Judd–Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) from UV-VIS and near-IR absorption spectra [1]. The Ω₂ parameter, which is hypersensitive to the ligand environment and coordination symmetry, showed measurable variation across the three anion systems, confirming that the counter-anion modulates the local Er³⁺ crystal field and thus the 4f–4f transition probabilities. Radiative lifetimes of the fluorescent levels (e.g., ⁴I₁₃/₂ → ⁴I₁₅/₂ at ~1.53 μm) were also estimated from measured absorption intensities, providing quantitative, anion-specific spectroscopic fingerprints [1]. Lakshman & Ratnakaram (1987) further characterised Er³⁺ in sulphate glass matrices, calculating Racah (Eᵏ), spin-orbit (ξ₄f), and configuration interaction (α) parameters, establishing sulphate as a well-characterised host environment [2].

Judd–Ofelt Intensity Parameters
Head-to-head
Ω₂ varies measurably among erbium acetate, nitrate, and sulphate complexes. Full parameter sets (Ω₂, Ω₄, Ω₆) and radiative lifetimes reported.
Anion environment modulates Er³⁺ transition probabilities and ⁴I₁₃/₂ lifetime.
Lakshman & Jayasankar (1986); validate for specific glass or solution matrix.
Judd–Ofelt analysis Erbium luminescence Ω₂ Ω₄ Ω₆ parameters Radiative lifetime

Procurement-Driven Application Scenarios for Erbium(III) Sulphate Dihydrate


Erbium-Doped Fibre Amplifier (EDFA) Precursor via Aqueous Solution Doping

In modified chemical vapour deposition (MCVD) with solution doping for optical fibre preform fabrication, the high aqueous solubility of Er₂(SO₄)₃·8H₂O (160 g/L at 20 °C) enables high Er³⁺ loading in the soaking solution, unlike ErCl₃ which is limited to ≤0.54 wt% in ethanol [3]. The sulphate's retrograde solubility can be exploited to control dopant concentration during the drying stage, and its clean thermal decomposition to Er₂O₃ (via oxysulphate intermediates above 400 °C) avoids chloride contamination that would otherwise increase fibre attenuation at 1.55 μm [2].

High-Purity Er₂O₃ Production via Controlled Thermal Decomposition

For applications requiring stoichiometric Er₂O₃ free of halide or carbonaceous residues — such as ceramic scintillators, solid-state laser gain media, or thin-film phosphors — Er₂(SO₄)₃·8H₂O is the preferred precursor. Its thermal decomposition follows a stepwise, predictable pathway (dehydration at 200–250 °C, oxysulphate formation, final oxide conversion >850 °C) with no oxychloride contamination, in contrast to ErCl₃·6H₂O which forms ErOCl as a persistent intermediate [3][2]. The retrograde solubility additionally facilitates recrystallisation-based purification prior to thermal conversion.

Selective Rare-Earth Separation and Purification in Sulphate Media

In hydrometallurgical rare-earth separation circuits, the stronger complexation of REE³⁺ by SO₄²⁻ compared to Cl⁻ or NO₃⁻ (as quantified by monosulphato stability constants, SO₄β₁) provides thermodynamic selectivity [3]. Erbium sulphate's retrograde solubility — unique among the common erbium salts — enables fractional crystallisation by warming rather than cooling, offering an energy-efficient purification strategy for separating erbium from holmium, yttrium, or thulium in mixed sulphate liquors [2].

Pink Colourant for Glass and Porcelain Enamel with Thermally Stable Chromophore

Er₂(SO₄)₃·8H₂O serves as a pink colourant in glass manufacturing and porcelain enamel glazes, where the Er³⁺ 4f–4f absorption bands (sharp transitions in the visible region) impart a stable pink hue [3]. The sulphate is preferred over ErCl₃ for formulations where residual chloride would corrode furnace linings or react with other glass components. The compound's established thermal decomposition behaviour and absence of low-temperature phase transitions (confirmed by Soboleva et al., 2000) ensure colour consistency through the firing cycle [2].

Application
Selection Property
Validation Focus
EDFA Precursor Doping
High aqueous solubility, clean thermal conversion to Er₂O₃
Confirm Er³⁺ loading in solution and oxide purity after sintering
High-Purity Er₂O₃ Synthesis
Predictable stepwise decomposition without halide intermediates
Verify absence of oxychloride phases via XRD or TGA
Rare-Earth Separation
Retrograde solubility and strong sulphate complexation
Evaluate fractional crystallisation efficiency for target REE mixture
Glass & Enamel Colourant
Thermally stable Er³⁺ chromophore, chloride‑free formulation
Assess colour consistency and furnace compatibility at firing temperatures
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